molecular formula C18H15N3O3S B11699770 (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11699770
M. Wt: 353.4 g/mol
InChI Key: PIHLZOMVYHJQJS-YBEGLDIGSA-N
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Description

(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dimethylaniline with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding amino derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in pathogens, leading to cell death. In anticancer applications, the compound induces apoptosis by activating specific signaling pathways and disrupting the mitochondrial membrane potential.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one
  • (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-chlorobenzylidene)-1,3-thiazolidin-4-one
  • (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-methylbenzylidene)-1,3-thiazolidin-4-one

Uniqueness

What sets (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one apart from similar compounds is its specific substitution pattern. The presence of both the 3,5-dimethylphenyl and 3-nitrobenzylidene groups imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

(5Z)-2-(3,5-dimethylphenyl)imino-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15N3O3S/c1-11-6-12(2)8-14(7-11)19-18-20-17(22)16(25-18)10-13-4-3-5-15(9-13)21(23)24/h3-10H,1-2H3,(H,19,20,22)/b16-10-

InChI Key

PIHLZOMVYHJQJS-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/S2)C

Canonical SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])S2)C

Origin of Product

United States

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